Methyl 2-(4-chloro-2-formylphenoxy)propanoate
Description
Methyl 2-(4-chloro-2-formylphenoxy)propanoate is an ester derivative featuring a phenoxy core substituted with a chlorine atom at position 4 and a formyl group at position 2. The propanoate moiety is esterified with a methyl group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its reactive formyl group, which can serve as a site for further functionalization (e.g., condensation reactions) .
Properties
IUPAC Name |
methyl 2-(4-chloro-2-formylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYOLDOFLWAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-formylphenoxy)propanoate typically involves the reaction of 4-chloro-2-formylphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-formylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-chloro-2-carboxyphenoxy)propanoate.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)propanoate.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chloro-2-formylphenoxy)propanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-2-formylphenoxy)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural analogs differ in substituents on the phenoxy ring, ester groups, and branching of the propanoate chain (Table 1).
Table 1: Structural Comparison of Methyl 2-(4-Chloro-2-formylphenoxy)propanoate and Analogs
*Calculated based on analogous structures.
Physicochemical Properties
- Solubility: The formyl group in this compound enhances polarity compared to non-formylated analogs like Butyl 2-(4-chloro-2-methylphenoxy)propanoate . However, the chloro substituent may reduce aqueous solubility relative to Methyl 2-(4-formylphenoxy)propanoate .
- Reactivity : The formyl group enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), a feature absent in analogs with methyl or benzoyl substituents .
Biological Activity
Methyl 2-(4-chloro-2-formylphenoxy)propanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . The compound features a chloro-substituted aromatic ring and an ester functional group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains and fungi. Studies have shown that it can inhibit the growth of pathogenic organisms such as Candida albicans and Staphylococcus aureus.
- Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through apoptosis induction.
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and reproduction.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate microbial cell membranes, leading to increased permeability and eventual cell death.
Antimicrobial Efficacy
A study conducted by Dahiya et al. (2024) assessed the antimicrobial properties of various derivatives of phenoxypropanoates, including this compound. The results indicated significant inhibition against Candida albicans with an Minimum Inhibitory Concentration (MIC) of 32 µg/mL, comparable to standard antifungal agents .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 32 |
| Standard Antifungal | Candida albicans | 16 |
Antitumor Activity
In another study focusing on the antitumor potential of similar compounds, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited IC50 values ranging from 10-20 µM across different cell lines, indicating promising antitumor activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
